molecular formula C19H17N5O2S B4053759 3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4053759
M. Wt: 379.4 g/mol
InChI Key: QMCLNUCLCXPFEE-UHFFFAOYSA-N
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Description

3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a nitrobenzyl group, a sulfanyl group, and a propyl group attached to a triazinoindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It has been studied for its potential as an iron chelator, which can be used in cancer therapy.

    Medicine: The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer drugs.

    Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

The synthesis of 3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzyl chloride and propylamine under specific conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

    Oxidation: The nitrobenzyl group can be oxidized to form a nitrobenzaldehyde derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrobenzyl group typically yields a nitrobenzaldehyde derivative, while reduction of the nitro group results in an amino derivative .

Mechanism of Action

The mechanism of action of 3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways within cells. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its antiproliferative activity. By binding to ferrous ions, the compound disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis .

The induction of apoptosis is mediated through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to programmed cell death .

Comparison with Similar Compounds

3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives, such as 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole and 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole . These compounds share a similar core structure but differ in the substituents attached to the triazinoindole ring.

    3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has an allyl group instead of a nitrobenzyl group, which affects its reactivity and biological activity.

    3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-11-23-16-6-4-3-5-15(16)17-18(23)20-19(22-21-17)27-12-13-7-9-14(10-8-13)24(25)26/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCLNUCLCXPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
3-[(4-nitrobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

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